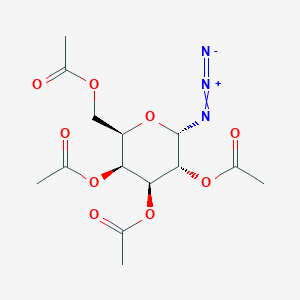
4-乙酰基-3-硝基苯甲酸
描述
4-Acetyl-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds and reactions. It is likely to be an aromatic compound with acetyl and nitro functional groups attached to a benzoic acid core.
Synthesis Analysis
The synthesis of compounds related to 4-acetyl-3-nitrobenzoic acid can be achieved through the acetylation of alcohols or phenols. A novel 3-nitrobenzeneboronic acid has been found to catalyze the acetylation of a wide range of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. This method provides good to excellent yields and is mild enough to preserve sensitive functional groups such as oximes .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-acetyl-3-nitrobenzoic acid, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed. The molecule crystallizes as hydrogen-bonded dimers with specific dihedral angles for the substituent groups. The carboxyl group has a dihedral angle of 5.0 degrees, the nitro group 45.0 degrees, and the acetylamino substituent 37.3 degrees with respect to the planar phenyl moiety. The crystal structure is stabilized by intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical behavior of 4-acetyl-3-nitrobenzoic acid can be partially understood by examining the reactions of related nitrobenzoic acids. The dissociation constants and conductivities of various nitrobenzoic acids have been studied in acetonitrile-water mixtures. The dissociation order observed is 2-nitrobenzoic acid > 3-nitrobenzoic acid > 4-nitrobenzoic acid > benzoic acid, which suggests that the position of the nitro group significantly affects the acid's dissociation and interaction with solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-acetyl-3-nitrobenzoic acid can be deduced from related compounds. Transition metal complexes based on a similar dibenzoic acid derivative exhibit high thermal stability, as demonstrated by thermogravimetric analysis. These compounds form mononuclear units that extend into two-dimensional structures through hydrogen bonds and π-π interactions . The solvent effects on the dissociation of nitrobenzoic acids indicate that solute-solvent interactions, intramolecular hydrogen bonding, resonance, and inductive effects play a role in the behavior of these compounds in solution .
科学研究应用
晶体学和结构分析
4-(乙酰氨基)-3-羟基-5-硝基苯甲酸(与 4-乙酰基-3-硝基苯甲酸密切相关的分子)作为流感病毒神经氨酸酶蛋白的潜在抑制剂而受到研究。它在晶体形式中形成氢键二聚体,其取代基具有特定的二面角。这种结构分析有助于了解抗病毒研究中的相互作用和潜在应用 (Jedrzejas 等人,1995)。
溶解度和溶质描述符研究
类似于 4-乙酰基-3-硝基苯甲酸的 3-甲基-4-硝基苯甲酸等化合物的溶解度已在各种溶剂中测定。计算了亚伯拉罕模型溶质描述符以了解化合物在不同溶剂中的行为,从而深入了解其物理化学性质,这对于其在各个科学研究领域中的应用至关重要 (Acree 等人,2017)。
合成和化学反应性
对相关硝基苯甲酸化合物(如 3-甲基-4-硝基苯甲酸)的合成和反应性的研究提供了对化学反应性和合成 4-乙酰基-3-硝基苯甲酸衍生物的潜在途径的见解。了解这些合成途径对于在药物化学和材料科学中的应用至关重要 (Cai 和 Shui,2005)。
纳米技术和传感器应用
以对硝基苯甲酸作为结构导向剂合成 WO3 纳米片的研究突出了硝基苯甲酸衍生物(如 4-乙酰基-3-硝基苯甲酸)在纳米技术和传感器应用中的潜力。这些研究为探索 4-乙酰基-3-硝基苯甲酸的类似应用奠定了基础 (Su 等人,2010)。
光致发光和配位化学
使用硝基苯甲酸配体的发光镧系离子基配位聚合物的研究表明 4-乙酰基-3-硝基苯甲酸在光致发光和配位化学中的潜在应用。这项研究有助于理解硝基苯甲酸衍生物的电子和光学性质 (de Bettencourt-Dias 和 Viswanathan,2006)。
作用机制
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitro compounds can be involved in various biochemical reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
Nitro compounds are known for their polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the bioavailability of 4-Acetyl-3-nitrobenzoic acid.
Result of Action
The reactions that nitro compounds undergo can lead to changes in the target molecules, potentially altering their function .
Action Environment
Factors such as temperature and ph can potentially influence the reactions that nitro compounds undergo .
安全和危害
属性
IUPAC Name |
4-acetyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPXLLKEYHTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-acetyl-3-nitrobenzoic acid in the research on polyethylenimine derivatives?
A1: 4-Acetyl-3-nitrobenzoic acid (S2−) served as a model substrate to study the catalytic activity of dodecane-block-poly[ethylenimine-graft-4(5)-methylimidazole] and related compounds. [] Researchers investigated its hydrolysis rate at different pH levels, suggesting that electrostatic interactions play a significant role in the catalytic mechanism, particularly with higher molecular weight polymers. []
Q2: How does the structure of 4-acyloxy-3-nitrobenzoic acid substrates affect the catalytic activity of the investigated polymers?
A2: The research demonstrates that apolar interactions significantly influence the catalytic activity. [] By comparing the hydrolysis rates of various 4-acyloxy-3-nitrobenzoic acid substrates (Sn−) with different side chain lengths, the researchers found that catalysts offering both electrostatic and apolar binding sites exhibited the most substantial rate enhancements. [] This finding highlights the importance of structural features in both the substrate and the catalyst for efficient catalytic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)







![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)




